

# An In-depth Technical Guide to the Chemical Properties of 1-Nitrocyclohexene

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## Compound of Interest

Compound Name: 1-Nitrocyclohexene

Cat. No.: B1209902

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of **1-nitrocyclohexene**, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

## Core Chemical and Physical Properties

**1-Nitrocyclohexene** is a C-nitro compound characterized by a nitro group attached to a cyclohexene ring. It typically appears as a colorless to pale yellow liquid and is soluble in organic solvents with limited solubility in water.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **1-Nitrocyclohexene**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	127.14 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	66-68 °C at 1.5 mmHg	[3]
Density	1.127 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.505	[3]
CAS Number	2562-37-0	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-nitrocyclohexene**. The following tables summarize the key spectral data.

Table 2: <sup>1</sup>H NMR Spectral Data for **1-Nitrocyclohexene** (Solvent: CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1	m	1H	=CH-
~2.4	m	2H	Allylic CH <sub>2</sub>
~2.2	m	2H	Allylic CH <sub>2</sub>
~1.8	m	2H	CH <sub>2</sub>
~1.7	m	2H	CH <sub>2</sub>

Note: Actual chemical shifts can vary slightly based on solvent and experimental conditions.

Table 3: <sup>13</sup>C NMR Spectral Data for **1-Nitrocyclohexene**

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	C=C-NO <sub>2</sub>
~135	C=C-H
~25	CH <sub>2</sub>
~24	CH <sub>2</sub>
~22	CH <sub>2</sub>
~21	CH <sub>2</sub>

Note: These are approximate values and can vary.

Table 4: Key IR Absorption Bands for **1-Nitrocyclohexene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1650	Medium	C=C stretch
~1520	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~3040	Medium	=C-H stretch
~2940	Strong	C-H stretch (aliphatic)

Table 5: Mass Spectrometry Fragmentation Data for **1-Nitrocyclohexene**

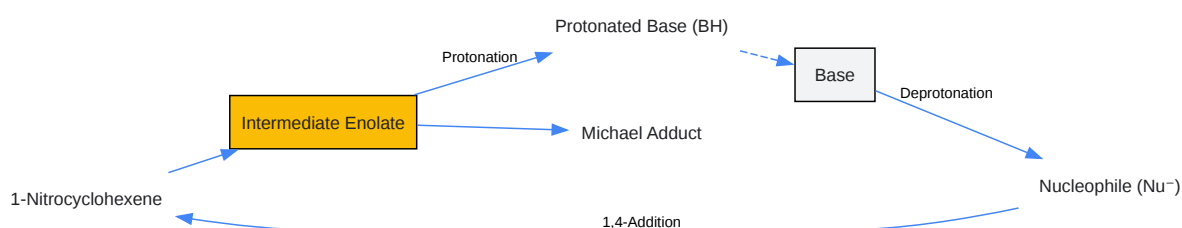
m/z	Possible Fragment
127	[M] <sup>+</sup> (Molecular Ion)
81	[M - NO <sub>2</sub> ] <sup>+</sup>
79	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>

## Chemical Reactivity and Key Reactions

**1-Nitrocyclohexene** is a reactive molecule due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.

## Michael Addition

**1-Nitrocyclohexene** readily undergoes Michael addition with a variety of nucleophiles. The reaction involves the 1,4-addition of a nucleophile to the  $\alpha,\beta$ -unsaturated nitroalkene.

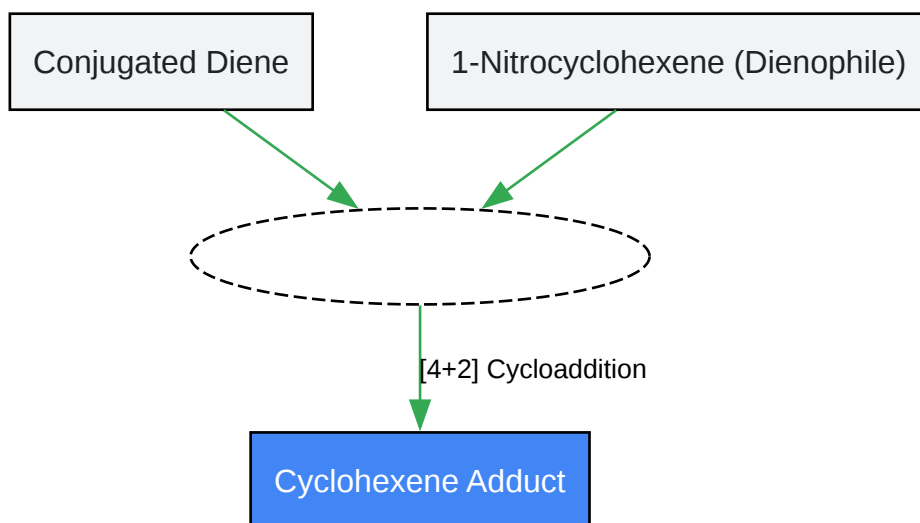


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Caption: Generalized mechanism of a Michael Addition reaction.

## Diels-Alder Reaction

**1-Nitrocyclohexene** can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.<sup>[4]</sup> The electron-withdrawing nitro group enhances the dienophilic character of the double bond.



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Caption: The concerted mechanism of the Diels-Alder reaction.

## Reduction

The nitro group of **1-nitrocyclohexene** can be reduced to an amine, providing a synthetic route to cyclohexylamine and its derivatives.

## Experimental Protocols

### Synthesis of 1-Nitrocyclohexene via Dehydration of 2-Nitrocyclohexanol

This method involves the dehydration of 2-nitrocyclohexanol, which can be prepared by the nitration of cyclohexene.

Materials:

- 2-Nitrocyclohexanol
- Phosphoric acid (85%)
- Anhydrous sodium sulfate
- Round-bottom flask

- Distillation apparatus
- Separatory funnel

Procedure:

- Place 2-nitrocyclohexanol in a round-bottom flask.
- Cautiously add a catalytic amount of 85% phosphoric acid.
- Heat the mixture gently and distill the product as it forms.
- Collect the distillate, which will be a mixture of **1-nitrocyclohexene** and water.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the product by fractional distillation.

## Representative Michael Addition to 1-Nitrocyclohexene

This protocol describes a general procedure for the addition of a nucleophile to **1-nitrocyclohexene**.

Materials:

- **1-Nitrocyclohexene**
- Nucleophile (e.g., a thiol or an enolate precursor)
- Base (e.g., sodium ethoxide or triethylamine)
- Anhydrous solvent (e.g., ethanol or THF)
- Round-bottom flask with a magnetic stirrer

- Inert atmosphere setup (e.g., nitrogen or argon)

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the nucleophile precursor in the anhydrous solvent.
- Add the base and stir the mixture for a specified time to generate the nucleophile.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of **1-nitrocyclohexene** in the same solvent to the reaction mixture.
- Allow the reaction to stir at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

## Biological Activity

While extensive research on the specific biological activities of **1-nitrocyclohexene** is limited, nitro-containing compounds, in general, are known to exhibit a range of biological effects. The nitro group can be a pharmacophore, but it can also contribute to toxicity.[1] Some nitroaromatic and nitroaliphatic compounds have been investigated for their antimicrobial and cytotoxic properties.[5] The toxicity of some nitro compounds is linked to the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates and cause cellular damage.

## Safety Information

**1-Nitrocyclohexene** should be handled with care in a well-ventilated fume hood. It is a flammable liquid and a strong oxidizing agent. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

## Conclusion

**1-Nitrocyclohexene** is a valuable and reactive intermediate in organic synthesis. Its chemical properties, particularly the reactivity of the activated double bond, make it a useful building block for the synthesis of a variety of complex molecules. A thorough understanding of its spectroscopic data, reactivity, and handling procedures is essential for its effective and safe use in a research and development setting.

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